Carboxymethyltriethoxysilane

Übersicht

Beschreibung

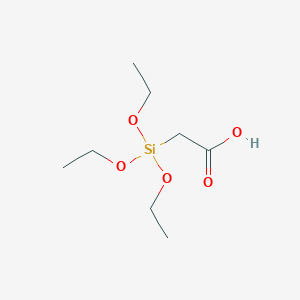

Carboxymethyltriethoxysilane is an organosilicon compound with the molecular formula C8H18O5Si. It is widely used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carboxymethyltriethoxysilane can be synthesized through the reaction of triethoxysilane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification methods, such as column chromatography, is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: Carboxymethyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

Substitution: It can participate in nucleophilic substitution reactions with other organosilicon compounds.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Various nucleophiles, including alcohols and amines, under mild conditions.

Major Products:

Hydrolysis: Silanols and ethanol.

Condensation: Cross-linked siloxane networks.

Substitution: Substituted organosilicon compounds.

Wissenschaftliche Forschungsanwendungen

Materials Science

Surface Modification:

CMTEOS is widely used for modifying the surfaces of materials to improve adhesion and compatibility. It can be applied to glass, metals, and polymers to enhance their properties, such as hydrophilicity or hydrophobicity. This is particularly useful in coatings and composites where improved surface characteristics are desired.

Hybrid Materials:

In the development of hybrid materials, CMTEOS acts as a precursor for creating silica-based composites. These composites can exhibit enhanced mechanical strength and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries.

| Application | Description | Benefits |

|---|---|---|

| Surface Coating | Modifies surfaces for better adhesion | Improved durability |

| Composite Materials | Forms silica-based hybrids | Enhanced mechanical properties |

Nanotechnology

Nanoparticle Functionalization:

CMTEOS is utilized to functionalize nanoparticles for various applications, including drug delivery systems. By coating nanoparticles with CMTEOS, researchers can improve their stability and biocompatibility, facilitating targeted delivery of therapeutic agents.

Synthesis of Nanocomposites:

The compound serves as a precursor in the synthesis of nanocomposites that combine organic and inorganic materials. These nanocomposites can exhibit unique optical, electrical, and magnetic properties that are beneficial in sensors and electronic devices.

Biomedical Applications

Drug Delivery Systems:

One of the most promising applications of CMTEOS is in the field of drug delivery. Studies have shown that CMTEOS-coated magnetic nanoparticles can be used for targeted drug delivery, allowing for localized treatment while minimizing side effects. The carboxymethyl group enhances interaction with biological molecules, improving drug loading capacity.

Tissue Engineering:

In tissue engineering, CMTEOS can be employed to modify scaffolds that support cell growth. By enhancing the surface properties of these scaffolds, CMTEOS contributes to better cell adhesion and proliferation, which are critical for successful tissue regeneration.

| Biomedical Application | Description | Advantages |

|---|---|---|

| Drug Delivery | Coating nanoparticles for targeted therapy | Reduced side effects |

| Tissue Engineering | Modifying scaffolds for cell growth | Improved cell adhesion |

Case Studies

-

Targeted Drug Delivery Using CMTEOS-Coated Nanoparticles:

A study demonstrated the effectiveness of CMTEOS-coated magnetic nanoparticles in delivering anti-cancer drugs directly to tumor sites. The results showed a significant increase in drug accumulation at targeted sites compared to non-coated nanoparticles, highlighting the potential of CMTEOS in improving therapeutic efficacy. -

Development of Silica-Based Composites:

Research focused on creating silica-based composites using CMTEOS as a precursor showed enhanced mechanical properties compared to traditional composites. The study concluded that the incorporation of CMTEOS significantly improved tensile strength and thermal stability, making these materials suitable for demanding applications.

Wirkmechanismus

The mechanism of action of carboxymethyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silanol groups that can undergo condensation reactions to form stable siloxane bonds. These bonds provide enhanced mechanical strength, chemical resistance, and thermal stability to the materials in which the compound is incorporated.

Vergleich Mit ähnlichen Verbindungen

Carboxymethyltriethoxysilane can be compared with other similar organosilicon compounds, such as:

Methyltriethoxysilane: Similar in structure but lacks the carboxymethyl group, resulting in different reactivity and applications.

Triethoxysilane: A simpler compound with only ethoxy groups, used primarily as a reducing agent.

(3-Aminopropyl)triethoxysilane: Contains an amino group, making it suitable for functionalizing surfaces with amine functionalities.

Uniqueness: The presence of the carboxymethyl group in this compound imparts unique properties, such as enhanced reactivity towards nucleophiles and the ability to form stable bonds with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion and durability.

Biologische Aktivität

Carboxymethyltriethoxysilane (CMTEOS) is a silane compound characterized by its carboxymethyl functional group and triethoxysilane structure. Its biological activity has garnered interest due to its potential applications in biomedicine, particularly in drug delivery systems, tissue engineering, and as a biocompatible material. This article explores the biological activity of CMTEOS, including its synthesis, properties, and various case studies that highlight its applications.

1. Synthesis and Properties

CMTEOS can be synthesized through various chemical reactions involving triethoxysilane and carboxymethyl derivatives. The general method includes the reaction of chloromethyltriethoxysilane with carboxymethyl compounds under controlled conditions to yield CMTEOS as a product. The resulting compound exhibits unique properties such as water solubility and the ability to form stable siloxane networks.

Key Properties:

- Water Solubility: Enhances compatibility with biological systems.

- Biocompatibility: Low cytotoxicity, making it suitable for biomedical applications.

- Functionalization Potential: The carboxymethyl group allows for further modifications to enhance biological interactions.

2. Biological Activity

CMTEOS has been studied for its interactions with biological systems, particularly in drug delivery and tissue engineering applications. Its biological activity can be categorized into several key areas:

2.1 Drug Delivery Systems

Research indicates that CMTEOS can be used to modify nanoparticles for targeted drug delivery. For instance, studies have shown that CMTEOS-coated magnetic nanoparticles can effectively transport therapeutic agents across cellular barriers, such as the blood-brain barrier (BBB).

Case Study: Drug Delivery Across BBB

- Objective: Evaluate the transport efficiency of CMTEOS-coated nanoparticles.

- Methodology: Utilized human lung microvascular endothelial (HLMVE) cell cultures to assess permeability.

- Results: Demonstrated significant transport of dopamine-loaded nanoparticles across the HLMVE barrier with no cytotoxic effects observed on cell viability tests after 24 and 48 hours of exposure .

2.2 Tissue Engineering

CMTEOS has been investigated for its potential in tissue engineering applications due to its biocompatibility and ability to support cell adhesion and growth.

Case Study: Wound Healing Applications

- Objective: Assess the effectiveness of CMTEOS-modified polyurethane foams in promoting wound healing.

- Methodology: NIH 3T3 fibroblast cells were treated with leach liquor from CMTEOS-modified foams to evaluate cytocompatibility.

- Results: The modified foams exhibited enhanced cell viability (>100%) compared to control groups, indicating promising potential for chronic wound management .

3. Research Findings

The following table summarizes key findings from various studies on the biological activity of CMTEOS:

4. Conclusion

This compound exhibits significant biological activity that positions it as a valuable compound in biomedical applications. Its ability to enhance drug delivery systems and support tissue engineering efforts underscores its potential impact on medical technology. Future research should focus on optimizing its functionalization for specific applications and conducting further in vivo studies to validate its efficacy and safety.

Eigenschaften

IUPAC Name |

2-triethoxysilylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h4-7H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOGUZMKNNPEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(=O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431188 | |

| Record name | CARBOXYMETHYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162781-72-8 | |

| Record name | CARBOXYMETHYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.